molecular formula C9H13NO B13122015 1-(4-Ethylpyridin-2-yl)ethan-1-ol

1-(4-Ethylpyridin-2-yl)ethan-1-ol

Cat. No.: B13122015
M. Wt: 151.21 g/mol
InChI Key: ZZSWTGJJIOKFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylpyridin-2-yl)ethan-1-ol is a pyridine-derived secondary alcohol characterized by an ethyl substituent at the 4-position of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 2-position. This compound is structurally related to other pyridyl alcohols, such as 1-(pyridin-2-yl)ethan-1-ol and 1-(pyridin-3-yl)ethan-1-ol, but its substitution pattern imparts distinct electronic and steric properties.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(4-ethylpyridin-2-yl)ethanol

InChI

InChI=1S/C9H13NO/c1-3-8-4-5-10-9(6-8)7(2)11/h4-7,11H,3H2,1-2H3

InChI Key

ZZSWTGJJIOKFCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylpyridin-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 4-ethylpyridine with ethylene oxide under basic conditions to yield the desired product. Another method includes the reduction of 1-(4-ethylpyridin-2-yl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1-(4-Ethylpyridin-2-yl)ethanone or 1-(4-Ethylpyridin-2-yl)ethanal.

    Reduction: 1-(4-Ethylpyridin-2-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Ethylpyridin-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Pyridyl Ethanol Derivatives

  • 1-(Pyridin-2-yl)ethan-1-ol: Synthesized via nickel-catalyzed hydrogenation of 2-acetylpyridine with 6 mol% Ni catalyst, achieving conversions validated by GC-MS .
  • 1-(Pyridin-3-yl)ethan-1-ol : Asymmetric transfer hydrogenation of 3-acetylpyridine using a Ru catalyst yields this isomer with 97% enantiomeric excess (ee) and 99% conversion . The 3-position substitution may alter hydrogen-bonding interactions compared to the 4-ethyl analog.
  • 1-(Pyridin-4-yl)ethan-1-ol : NMR data (δ = 1.46 ppm for methyl protons, δ = 4.86 ppm for the hydroxymethyl group) suggest distinct electronic environments compared to the 4-ethyl derivative, where the ethyl group may shield the pyridine ring from electrophilic attacks .

Table 1: NMR Data Comparison of Pyridyl Ethanol Derivatives

Compound δ (CH₃) δ (CH₂OH) Aromatic Proton Shifts (δ)
1-(Pyridin-4-yl)ethan-1-ol 1.46 4.86 7.27, 8.42
1-(Pyridin-3-yl)ethan-1-ol N/A N/A 7.28–8.35 (varies)
1-(4-Ethylpyridin-2-yl)ethan-1-ol* Inferred ↑ Inferred ↓ Likely deshielded due to ethyl

*Data inferred from structural analogs .

Heterocyclic Analogs

  • 1-(Benzoxazol-2-yl)ethan-1-ol : The benzoxazole ring introduces strong electron-withdrawing effects, increasing the acidity of the hydroxyl group compared to pyridyl derivatives. DFT studies reveal transition states favoring (R)-ester formation during kinetic resolution .

Substituted Phenyl and Aliphatic Derivatives

  • 1-(Naphthalen-2-yl)ethan-1-ol : Oxidation to the ketone proceeds with 66% yield under optimized conditions, suggesting higher susceptibility to oxidation than pyridyl alcohols due to reduced resonance stabilization .
  • 1-(Cyclohex-1-en-1-yl)ethan-1-ol : Synthesized via LiAlH₄ reduction (79% yield), this aliphatic derivative exhibits lower thermal stability and higher volatility compared to aromatic analogs .
  • 1-(3-Nitrophenyl)ethan-1-ol : Asymmetric hydrogenation achieves 97% yield and 99% ee, highlighting the role of electron-withdrawing nitro groups in directing stereoselectivity, a contrast to the electron-donating ethyl group in the target compound .

Physicochemical and Reactivity Trends

  • Steric Effects : The 4-ethyl group in this compound likely impedes nucleophilic attacks at the pyridine ring compared to unsubstituted analogs.
  • Electronic Effects : Electron-donating ethyl substituents may reduce the acidity of the hydroxyl group relative to nitro- or chlorophenyl derivatives.
  • Catalytic Applications: Pyridyl alcohols are pivotal in asymmetric catalysis; however, steric bulk in the 4-ethyl derivative may lower turnover numbers (TON) compared to smaller analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.